3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one
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Overview
Description
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dihydroisobenzofuran core, which is a bicyclic structure, and a methoxyphenyl group, which contributes to its distinct chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds work directly on smooth muscle within the gastrointestinal tract, may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . This suggests that the compound could interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Similar compounds are known to be metabolized mostly by esterases . This information could provide some insight into the pharmacokinetics of the compound and its impact on bioavailability.
Result of Action
Related compounds have been associated with various biological activities, suggesting that this compound may have similar effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with a suitable dihydroisobenzofuran derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as Lewis acids to facilitate the process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Shares the methoxyphenyl group but differs in its core structure.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a methoxyphenyl group, but with a different bicyclic core.
Uniqueness
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one is unique due to its specific combination of functional groups and its dihydroisobenzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-12-8-6-11(7-9-12)15(18)10-16-13-4-2-3-5-14(13)17(19)21-16/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCZGLKUBFTVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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